Thevetin

Description

Properties

IUPAC Name |

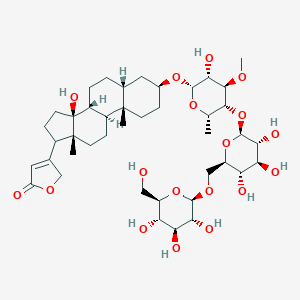

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-TZNWHQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11018-93-2 | |

| Record name | Thevetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thevetin: A Deep Dive into its Discovery, Isolation, and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana, syn. Cascabela thevetia), has a long and complex history, from its use in traditional medicine to its investigation as a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, isolation, and evolving understanding of this compound, tailored for professionals in the fields of research, science, and drug development. This compound exists in several forms, most notably this compound A and this compound B, which are potent inhibitors of the Na+/K+-ATPase pump.[1] This document details the historical context of its discovery, summarizes the key physicochemical properties of its various forms, and provides both historical and modern experimental protocols for its isolation and characterization.

Historical Perspective

The toxic properties of the yellow oleander plant have been recognized for centuries. However, the scientific investigation into its active principles began in the 19th and early 20th centuries. Early research focused on isolating the compounds responsible for the plant's potent cardiac effects.

A significant milestone in the isolation of this compound was achieved in the 1930s. A patented process from 1934 by Chen and Chen described a method for obtaining this compound from the kernels of Thevetia neriifolia (a synonym for Thevetia peruviana). This early method laid the groundwork for future purification and structural elucidation studies.

Subsequent research led to the identification of different forms of this compound, primarily this compound A and this compound B.[1] It was discovered that this compound is a complex glycoside, and upon hydrolysis, it yields sugars such as glucose and digitalose, along with a steroidal aglycone.[1] Further investigations have also identified other related glycosides, including this compound C and their acetylated derivatives.[2] The absence of an unsaturated lactone ring in this compound C and acetylthis compound C renders them cardio-inactive.[2]

Physicochemical Properties of Thevetins

The various forms of this compound and their derivatives possess distinct physicochemical properties. The following tables summarize the available quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound A and its Derivatives

| Property | This compound A | Acetylthis compound A |

| Molecular Formula | C42H64O19[1] | C44H66O20[3] |

| Molecular Weight | 872.95 g/mol [4] | 915.0 g/mol [3][4] |

| Melting Point | 208-210 °C | Not available |

| Appearance | White solid | Not available |

| Solubility | Soluble in methanol, ethanol | Not available |

Table 2: Physicochemical Properties of this compound B and its Derivatives

| Property | This compound B | Acetylthis compound B |

| Molecular Formula | C42H66O18[1][5] | C44H68O19 |

| Molecular Weight | 859.0 g/mol [5] | 901.00 g/mol [6] |

| Melting Point | 192-194 °C / 197-201 °C | Not available |

| Appearance | White to off-white solid | Not available |

| Solubility | Soluble in DMSO, pyridine, methanol, ethanol | Not available |

Table 3: Physicochemical Properties of this compound C and its Derivatives

| Property | This compound C | Acetylthis compound C |

| Molecular Formula | Not definitively specified in search results | Not definitively specified in search results |

| Molecular Weight | Not definitively specified in search results | Not definitively specified in search results |

| Structural Note | Differs from this compound B by an 18,20-oxido-20,22-dihydro functionality.[2] | Differs from Acetylthis compound B by an 18,20-oxido-20,22-dihydro functionality.[2] |

Experimental Protocols

The isolation and purification of this compound have evolved from classical extraction techniques to modern chromatographic methods. This section provides detailed methodologies for both historical and contemporary approaches.

Historical Method of this compound Isolation (Based on Chen and Chen, 1934)

This protocol is based on the early 20th-century patent for this compound extraction.

1. Defatting of Kernels:

-

Crush and grind the kernels of Thevetia neriifolia.

-

Macerate the ground kernels with ether for one to two days to remove fatty oils.

-

Separate the ether extract by decantation. For exhaustive defatting, the solid residue can be more finely ground and re-extracted with ether, for example, in a Soxhlet extractor.

2. Alcoholic Extraction:

-

Extract the defatted residue (marc) with methyl alcohol.

-

Evaporate the alcoholic extract to dryness.

3. Purification:

-

Redissolve the residue in absolute ethyl alcohol.

-

Allow the alcoholic solution to stand until a sediment forms.

-

Separate the supernatant liquid from the sediment.

4. Fractional Precipitation:

-

Subject the supernatant liquid to fractional precipitation by carefully adding ether in small quantities.

-

Collect the separate precipitates by filtration until the addition of ether no longer causes precipitation.

5. Recrystallization:

-

Combine the crude this compound precipitates.

-

Purify the combined crude this compound by repeated recrystallization (typically twice) from 75% to 90% isopropyl alcohol.

Modern Methods for this compound Isolation and Analysis

Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and high-purity isolation and characterization of this compound and its analogues.

1. Extraction:

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction.

-

Sample Preparation: Grind dried and defatted Thevetia peruviana seeds into a fine powder.

-

Extraction Parameters:

-

Solvent: 80% Methanol/Ethanol mixture.

-

Temperature: 100°C.

-

Pressure: 1500 psi.

-

Static Cycles: 2-3 cycles of 5-10 minutes each.

-

-

Post-Extraction: Concentrate the extract under reduced pressure.

-

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound B Isolation:

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Start with a higher percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be from 20% B to 80% B over 40 minutes.

-

-

Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detector at a wavelength of 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of interest (this compound B).

-

Post-Purification: Evaporate the solvent from the collected fractions to obtain pure this compound B.

3. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Analysis:

-

This method is highly sensitive and specific for the identification and quantification of this compound in complex mixtures.

-

LC System:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification, using specific precursor-to-product ion transitions for each this compound analogue.

-

Data Analysis: Identify and quantify this compound based on retention time and specific mass transitions compared to a pure standard.

-

Conclusion

The journey of this compound from a component of a toxic plant to a subject of rigorous scientific inquiry highlights the evolution of natural product chemistry. Early extraction methods, though rudimentary by today's standards, were pivotal in the initial discovery and characterization of this potent cardiac glycoside. The advent of modern analytical techniques has enabled a more detailed understanding of the various this compound analogues and their physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, properties, and methodologies associated with this compound isolation, serving as a valuable resource for further investigation and potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylthis compound A | C44H66O20 | CID 102341662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Acetylthis compound A | 1356494-03-5 [smolecule.com]

- 5. This compound B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

Unraveling the Molecular Architecture of Thevetin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of Thevetin A and this compound B, cardiac glycosides isolated from Thevetia peruviana. This document details the key experimental methodologies, presents quantitative data in structured tables, and visualizes the associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound A and this compound B are potent cardiac glycosides found in the seeds of the yellow oleander, Thevetia peruviana. These compounds are of significant interest due to their biological activity, which stems from their ability to inhibit the Na+/K+-ATPase pump. Structurally, they are complex natural products, each composed of a steroidal aglycone linked to a trisaccharide chain. The primary difference between this compound A and this compound B lies in their aglycone moiety: this compound A possesses a cannogenin aglycone, while this compound B has a digitoxigenin aglycone. The elucidation of their intricate molecular structures has been a scientific endeavor reliant on a combination of sophisticated analytical techniques.

Molecular Structure and Physicochemical Properties

This compound A and this compound B share a common trisaccharide unit, but differ in their steroidal core.

Table 1: Physicochemical Properties of this compound A and this compound B

| Property | This compound A | This compound B |

| Molecular Formula | C₄₂H₆₄O₁₉ | C₄₂H₆₆O₁₈ |

| Molecular Weight | 872.95 g/mol | 858.97 g/mol |

| Aglycone | Cannogenin | Digitoxigenin |

| Saccharide Moiety | Trisaccharide | Trisaccharide |

| Source | Thevetia peruviana | Thevetia peruviana |

Experimental Protocols for Structure Elucidation

The determination of the molecular structures of this compound A and B has been achieved through a combination of chromatographic separation, spectroscopic analysis, and chemical degradation methods.

Isolation and Purification of this compound A and B

A detailed protocol for the extraction and purification of this compound A and B from Thevetia peruviana seeds is outlined below. This procedure is based on accelerated solvent extraction followed by chromatographic separation.

Experimental Workflow for Isolation and Purification ```dot digraph "Isolation_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dried and Powdered Thevetia peruviana Seeds", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Accelerated Solvent Extraction\n(Ethanol/Water mixture)"]; filtration [label="Filtration to remove solid residue"]; concentration [label="Concentration of the extract under reduced pressure"]; crude_extract [label="Crude Glycoside Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative High-Performance\nLiquid Chromatography (Prep-HPLC)\n(C18 column, gradient elution)"]; fraction_collection [label="Fraction Collection"]; analysis [label="TLC and LC-MS analysis of fractions"]; thevetin_a [label="Pure this compound A", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thevetin_b [label="Pure this compound B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> filtration; filtration -> concentration; concentration -> crude_extract; crude_extract -> prep_hplc; prep_hplc -> fraction_collection; fraction_collection -> analysis; analysis -> thevetin_a [label="Isolate this compound A"]; analysis -> thevetin_b [label="Isolate this compound B"]; }

Caption: Signaling pathway of this compound A and B via Na+/K+-ATPase inhibition.

The inhibition of the Na+/K+-ATPase by this compound A and B leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. The elevated calcium levels in cardiac myocytes enhance the contractility of the heart muscle, which is the basis of their cardiotonic effect.

Beyond this direct ion transport-related mechanism, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, such as the Src kinase and the MAPK/ERK pathways, which can influence gene expression related to cell growth and apoptosis. This signaling aspect is a key area of research for understanding the potential anticancer properties of these compounds.

Conclusion

The molecular structure elucidation of this compound A and this compound B is a testament to the power of modern analytical techniques. The combination of advanced chromatographic methods for isolation and sophisticated spectroscopic techniques like mass spectrometry and NMR spectroscopy has been instrumental in defining their complex chemical architecture. A thorough understanding of their structure and the signaling pathways they modulate is crucial for the continued exploration of their therapeutic potential and for the development of novel drugs inspired by these fascinating natural products. Further research is warranted to obtain and publish the complete NMR spectral data for these compounds to facilitate future research and dereplication efforts.

The Biosynthesis of Thevetin in Thevetia peruviana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin, a complex cardiac glycoside from Thevetia peruviana, holds significant pharmacological interest due to its potent cardiotonic activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current knowledge for researchers and professionals in drug development. The biosynthesis is a multi-step process involving the formation of a steroidal aglycone and a specific trisaccharide sugar moiety, which are subsequently linked by glycosyltransferases. While the complete pathway in T. peruviana is yet to be fully elucidated, this guide presents a putative pathway based on transcriptomic data from T. peruviana and established knowledge from related cardiac glycoside-producing plants. This document outlines the key enzymatic steps, intermediate compounds, and candidate genes involved. Furthermore, it includes representative experimental protocols for the analysis of this compound and its precursors, as well as for the characterization of the biosynthetic enzymes. Quantitative data, where available, are summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding of this intricate metabolic pathway.

Introduction

Thevetia peruviana (Pers.) K. Schum, a member of the Apocynaceae family, is a plant well-known for its production of a variety of secondary metabolites, most notably cardiac glycosides.[1] Among these, this compound is a prominent compound recognized for its significant biological activity. This compound is a triglycoside, consisting of a steroid aglycone and a sugar chain composed of L-thevetose and two glucose units.[2] The primary aglycones found in different forms of this compound include digitoxigenin, cannogenin, and yccotligenin.[3] The cardiotonic properties of this compound are attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[4]

Understanding the biosynthesis of this compound is crucial for several reasons. From a drug development perspective, elucidating the pathway can enable biotechnological production of this compound or its analogs, potentially leading to more sustainable and controlled manufacturing processes. For researchers, it offers insights into the complex regulatory networks of plant secondary metabolism. This guide aims to provide a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from precursor molecules to the final glycosylated product.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Biosynthesis of the Aglycone (Steroid Core): The formation of the C23 cardenolide skeleton.

-

Biosynthesis of the Sugar Moiety: The synthesis of the unique 6-deoxyhexose, L-thevetose, and the provision of glucose.

-

Glycosylation: The sequential attachment of the sugar units to the aglycone.

A transcriptome analysis of T. peruviana cell suspensions treated with methyl jasmonate, an elicitor of secondary metabolism, revealed the upregulation of several genes potentially involved in cardiac glycoside biosynthesis.[5][6] This data, combined with knowledge from other cardiac glycoside-producing plants like Digitalis species, allows for the construction of a putative biosynthetic pathway.

Biosynthesis of the Aglycone

The aglycone of this compound is a steroid derivative, and its biosynthesis is believed to originate from the isoprenoid pathway.

2.1.1. Early Steps: From Isoprenoid Precursors to Progesterone

The initial steps involve the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Transcriptomic evidence from T. peruviana shows upregulation of genes involved in both pathways upon elicitation, suggesting their role in providing precursors for cardiac glycoside synthesis.[6]

These precursors are then utilized to form larger isoprenoid molecules, ultimately leading to the formation of sterols like cholesterol or other phytosterols. The conversion of these sterols to pregnenolone is a critical committed step in cardenolide biosynthesis. In several cardiac glycoside-producing plants, this reaction is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[7] Pregnenolone is then converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase (KSI).[8] The subsequent stereospecific reduction of progesterone to 5β-pregnane-3,20-dione is a key step in the formation of the cis-fused A/B ring structure characteristic of many cardenolides, and this is catalyzed by progesterone 5β-reductase (P5βR).[8][9]

The following diagram illustrates the proposed early stages of this compound aglycone biosynthesis.

2.1.2. Late Stages: Formation of Digitoxigenin, Cannogenin, and Yccotligenin

The conversion of 5β-pregnane-3,20-dione to the specific aglycones of this compound involves a series of hydroxylation, oxidation, and lactone ring formation steps. The exact sequence and the enzymes involved in T. peruviana are not yet fully characterized. However, based on the structures of the aglycones, a series of reactions catalyzed by cytochrome P450 monooxygenases and other enzymes can be proposed.

-

Digitoxigenin: This aglycone features hydroxyl groups at the 3β and 14β positions. The formation of the butenolide ring at the C-17 position is a hallmark of cardenolides.

-

Cannogenin: In addition to the features of digitoxigenin, cannogenin has an aldehyde group at the C-19 position.

-

Yccotligenin: This aglycone is characterized by an 18,20-epoxy group.[10]

The following diagram presents a plausible, albeit speculative, pathway for the later stages of aglycone biosynthesis.

Biosynthesis of the Sugar Moiety: L-Thevetose

This compound contains a unique 6-deoxyhexose called L-thevetose. The biosynthesis of 6-deoxyhexoses generally proceeds from a common nucleotide-diphospho-sugar precursor, typically dTDP-D-glucose or GDP-D-mannose, through a series of enzymatic reactions involving a dehydratase, an epimerase, and a reductase.[11] The specific pathway for L-thevetose biosynthesis has not been elucidated, but a putative pathway can be proposed based on the known biosynthesis of other 6-deoxy-L-sugars.

Glycosylation

The final stage in this compound biosynthesis is the sequential attachment of the sugar moieties to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar from a UDP-sugar donor to the hydroxyl group of an acceptor molecule.[12] In the case of this compound, this would involve the attachment of L-thevetose to the 3β-hydroxyl group of the aglycone, followed by the addition of two glucose molecules.

A transcriptome study of T. peruviana identified a UDP-glycosyltransferase, designated as UDP9, which was significantly upregulated upon methyl jasmonate treatment, making it a strong candidate for involvement in this compound biosynthesis.[5] However, its specific substrate and the exact sequence of glycosylation events remain to be experimentally confirmed.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and metabolite concentrations, are currently limited in the scientific literature. The available data primarily focus on the quantification of this compound and related cardiac glycosides in plant tissues.

| Compound | Concentration Range | Plant Part | Analytical Method | Reference |

| This compound B | 0.27 ng/mL (LOD in serum) | Seeds (extracted) | LC-MS/MS | [13] |

| Total Cardiac Glycosides | ~7.98% w/w | Seed Meal | Spectrophotometry | [14] |

| This compound A and B | Relative proportions determined | Seeds | LC-ESI+-MS/MS | [15] |

Experimental Protocols

This section provides representative protocols for key experiments relevant to the study of this compound biosynthesis. These are generalized methods that would require optimization for specific application to T. peruviana.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from T. peruviana seeds using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

Grind dried T. peruviana seeds to a fine powder.

-

Perform a solid-phase extraction (SPE) to clean up the sample.[13]

-

-

LC-MS/MS Analysis:

-

Employ a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of water (with formic acid) and acetonitrile.

-

Detect and quantify this compound using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).[13]

-

Enzyme Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Objective: To measure the activity of 3β-HSD, a key enzyme in the aglycone biosynthesis.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh T. peruviana leaf tissue in a suitable buffer.

-

Centrifuge the homogenate to obtain a crude enzyme extract.

-

-

Assay:

-

A colorimetric assay can be used based on the reduction of a tetrazolium salt to formazan by the NADH produced during the reaction.[6]

-

The reaction mixture includes the substrate (e.g., pregnenolone or dehydroepiandrosterone), NAD+, and the tetrazolium salt in a buffer at the optimal pH.

-

The reaction is initiated by adding the enzyme extract and incubated at a specific temperature.

-

The absorbance of the formazan product is measured spectrophotometrically.

-

Heterologous Expression and Characterization of a UDP-Glycosyltransferase (UGT)

Objective: To express a candidate UGT from T. peruviana in a heterologous system and characterize its activity.

Methodology:

-

Gene Cloning:

-

Isolate RNA from T. peruviana and synthesize cDNA.

-

Amplify the coding sequence of the candidate UGT gene (e.g., UDP9) by PCR.

-

Clone the gene into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform a suitable host, such as E. coli or Pichia pastoris, with the expression vector.[16]

-

Induce protein expression under optimized conditions.

-

-

Protein Purification:

-

Lyse the host cells and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA if a His-tag is used).

-

-

Enzyme Assay:

-

Incubate the purified UGT with a potential aglycone substrate (e.g., digitoxigenin) and the UDP-sugar donor (e.g., UDP-L-thevetose or UDP-glucose).

-

Analyze the reaction products by LC-MS to detect the formation of the glycosylated product.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Thevetia peruviana is a complex and fascinating metabolic pathway. While significant progress has been made in understanding the general framework of cardenolide biosynthesis, many of the specific enzymes and intermediates in the this compound pathway remain to be definitively identified and characterized. The transcriptome data from T. peruviana provides a valuable resource for identifying candidate genes for further investigation.

Future research should focus on the functional characterization of the candidate genes identified in the transcriptome analysis. Heterologous expression and in vitro enzyme assays will be crucial for confirming the roles of these enzymes. Furthermore, advanced metabolomic studies using techniques like LC-MS/MS can help to identify the intermediates in the pathway. A complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this medicinally important compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE2225039A1 - Conversion of digitoxigenin glycosides into digoxin and gitoxin - - in digitalis plants by fermentation - Google Patents [patents.google.com]

- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of heterologous proteins in plants: strategies for optimal expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Extractability of thevetia peruviana glycoside using various organic solvents | PDF [slideshare.net]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Thevetin on the Na+/K+-ATPase Pump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana), has garnered significant interest in the scientific community for its potent biological activities.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[2] This guide provides a comprehensive overview of the molecular mechanism of action of this compound on the Na+/K+-ATPase pump, detailing its binding characteristics, the conformational changes induced, and the subsequent downstream signaling events. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development.

The Na+/K+-ATPase Pump: A Brief Overview

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein belonging to the P-type ATPase family. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients, a process coupled to the hydrolysis of one molecule of ATP.[3] This ion exchange is crucial for various cellular processes, including maintaining cell volume, generating the resting membrane potential, and driving secondary active transport of other solutes.

The pump cycles through two principal conformational states, designated E1 and E2. In the E1 state, the ion-binding sites have a high affinity for Na+ and are accessible from the cytoplasm. Following Na+ binding and ATP-dependent phosphorylation, the pump transitions to the E2 state. In the E2 state, the ion-binding sites have a high affinity for K+ and are exposed to the extracellular space, leading to the release of Na+ and the binding of K+. Dephosphorylation of the E2-K+ complex facilitates the return to the E1 conformation, releasing K+ into the cytoplasm and completing the cycle.[2][4]

Mechanism of Action of this compound on Na+/K+-ATPase

This compound, like other cardiac glycosides, exerts its effects by directly binding to and inhibiting the Na+/K+-ATPase pump.[5] This inhibition disrupts the normal ion transport cycle, leading to a cascade of intracellular events.

Binding to the Na+/K+-ATPase

This compound binds to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase.[6] The highest affinity binding occurs when the enzyme is in the phosphorylated E2-P conformation.[7] This conformation is an intermediate state in the pump's normal cycle, but the binding of this compound stabilizes this state, effectively locking the enzyme and preventing its transition back to the E1 conformation. This stabilization inhibits the dephosphorylation of the enzyme and the subsequent binding and transport of K+ ions into the cell.

Conformational Changes

The binding of this compound to the E2-P state of the Na+/K+-ATPase induces a significant conformational change that traps the enzyme in this inhibited state.[7][8] Spectroscopic and kinetic studies on other cardiac glycosides have revealed that this binding alters the protein's structure, preventing the release of the phosphate group and the conformational shifts necessary for ion translocation.[8] This locked conformation is the molecular basis for the inhibition of the pump's activity.

Inhibition of Ion Transport and Downstream Consequences

By inhibiting the Na+/K+-ATPase, this compound leads to an increase in the intracellular concentration of Na+ ions. This elevation of intracellular Na+ alters the electrochemical gradient across the cell membrane, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX).[2] The NCX normally functions to extrude Ca2+ from the cell. However, the increased intracellular Na+ concentration reduces the driving force for Ca2+ extrusion and can even reverse the direction of the exchanger, leading to an influx of Ca2+.[9] The resulting increase in intracellular Ca2+ concentration is the primary mechanism behind the cardiotonic effects of this compound, as it enhances the contractility of cardiac muscle cells.

Quantitative Data

| Cardiac Glycoside | Target/Assay | IC50 | Reference |

| Compound 1 (from T. peruviana) | P15, MGC-803, SW1990 cancer cell lines | 0.05 - 0.15 μM | [10] |

| Ouabain | Na,K-ATPase | 0.22 μM | [11] |

| Oleandrin | Na,K-ATPase | 0.62 μM | [11] |

| Digoxin | Na,K-ATPase | 2.69 μM | [11] |

| Oleandrigenin | Na,K-ATPase | 1.23 μM | [11] |

Table 1: Inhibitory concentrations (IC50) of various cardiac glycosides.

Experimental Protocols

The following are detailed methodologies that can be adapted to study the interaction of this compound with the Na+/K+-ATPase pump.

Determination of IC50 of this compound on Na+/K+-ATPase Activity

This protocol is adapted from established methods for other cardiac glycosides and measures the inhibition of the pump's enzymatic activity.[12]

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from pig kidney) or cell lysate containing the enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

ATP solution (100 mM).

-

This compound stock solution (in DMSO).

-

Malachite green reagent for phosphate detection.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should be chosen based on expected potency (e.g., 1 nM to 100 µM).

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).

-

Add 20 µL of the purified Na+/K+-ATPase enzyme or cell lysate to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to each well to a final concentration of 5 mM.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the malachite green reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of a saturating concentration of a known inhibitor (e.g., ouabain).

-

Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Measurement of this compound Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the real-time binding kinetics (association and dissociation rates) of a ligand to its target.

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5 chip).

-

Purified Na+/K+-ATPase.

-

This compound solutions of varying concentrations.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Immobilize the purified Na+/K+-ATPase onto the sensor chip surface using standard amine coupling chemistry.

-

Equilibrate the chip with running buffer.

-

Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time. This represents the association phase.

-

After the association phase, inject running buffer alone to monitor the dissociation of this compound from the enzyme.

-

Regenerate the sensor chip surface to remove any bound this compound.

-

The resulting sensorgrams (RU versus time) are then fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Downstream Signaling Pathways

The inhibition of the Na+/K+-ATPase by this compound not only disrupts ion homeostasis but also triggers intracellular signaling cascades. This suggests that the Na+/K+-ATPase can function as a signal transducer.[13]

Activation of Src Kinase and the EGFR Cascade

Binding of cardiac glycosides to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[13][14] This activation is thought to occur through a conformational change in the Na+/K+-ATPase that alters its interaction with Src, which is often found in a complex with the pump in caveolae.[13] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK cascade, which is involved in cell growth and proliferation.[15]

Role of the Na+/Ca2+ Exchanger and Calcium Signaling

As previously mentioned, the primary downstream effect of Na+/K+-ATPase inhibition by this compound is the elevation of intracellular Ca2+ via the Na+/Ca2+ exchanger.[9] This increase in cytosolic Ca2+ is a critical second messenger that can activate various Ca2+-dependent signaling pathways, including those involving protein kinase C (PKC) and calcineurin.[5] These pathways can modulate a wide range of cellular functions, including gene expression, apoptosis, and muscle contraction.

Conclusion

This compound exerts its biological effects through a well-defined, multi-step mechanism initiated by its specific binding to the E2-P conformation of the Na+/K+-ATPase. This interaction inhibits the pump's ion-translocating function, leading to a rise in intracellular sodium and subsequently calcium. Furthermore, this binding event triggers intracellular signaling cascades involving Src kinase and the EGFR pathway. A thorough understanding of this mechanism is crucial for the development of novel therapeutics targeting the Na+/K+-ATPase and for elucidating the full pharmacological potential of this compound and related cardiac glycosides. Further research is warranted to determine the precise quantitative binding kinetics and to explore the nuanced differences in the signaling pathways activated by this compound compared to other cardiac glycosides.

References

- 1. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Conformational transitions between Na+-bound and K+-bound forms of (Na+ + K+)-ATPase, studied with formycin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the cardiac Na+/Ca2+ exchanger by calcineurin and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational states of the (Na+ + K+)-transporting ATPase. Formation of 240 000-Mr and 116 000-Mr polypeptides in the presence of a bifunctional thiol probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the enzymatic activity of the Na+,K+-ATPase via isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subunit interactions in the Na,K-ATPase explored with the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Na+,K+-ATPase Na+ affinity in rat skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding of Src to Na+/K+-ATPase forms a functional signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Thevetin Cardiac Glycosides: A Deep Dive into Their Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a potent cardiac glycoside extracted from the yellow oleander (Thevetia peruviana), has long been recognized for its profound effects on cardiac function. Comprising primarily this compound A and this compound B, this compound shares structural and functional similarities with other well-known cardiac glycosides like digoxin and ouabain. Historically used in traditional medicine, the pharmacological properties of this compound are now being explored for their therapeutic potential in various conditions, including heart failure and cancer. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative toxicological and efficacy data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Core Pharmacological Properties

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration, which is the basis for its cardiotonic effects.

Quantitative Data

Table 1: Toxicity of Thevetia peruviana Extracts in Rodents

| Extract/Compound | Animal Model | Route of Administration | LD50 | Reference(s) |

| Methanol/water extract of T. peruviana fruit | Balb C mice | Oral | 300 mg/kg | [2][3] |

| Milled seed of T. peruviana | Mice | Oral | 447 mg/kg | [4] |

| Concentrated aqueous kernel extract of T. peruviana | Albino rats | - | 507 mg/kg | [4][5][6] |

| Bait formulated with 40% kernel meal of T. peruviana | Albino rats | - | 5700 mg/kg | [4][5][6] |

Table 2: In Vitro Efficacy of Cardiac Glycosides on Na+/K+-ATPase

| Compound | Source of Na+/K+-ATPase | IC50 | Reference(s) |

| Ouabain | Rat pineal membranes | ~200 nM | [7] |

| Oleandrin | - | 0.62 µM | [8] |

| Oleandrigenin | - | 1.23 µM | [8] |

| Digoxin | - | 2.69 µM | [8] |

Signaling Pathways

This compound's pharmacological effects extend beyond its direct impact on the Na+/K+-ATPase pump, influencing key cellular signaling pathways, particularly those involved in apoptosis and intracellular calcium homeostasis.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cell types, a process crucial for its potential anticancer activity. This programmed cell death is orchestrated through the activation of both the intrinsic and extrinsic pathways.

This compound and Intracellular Calcium Signaling

The hallmark of cardiac glycoside action is the modulation of intracellular calcium levels. By inhibiting the Na+/K+-ATPase, this compound triggers a series of events that lead to an increase in cytosolic calcium, enhancing cardiac contractility.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Malachite Green Method)

This colorimetric assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl at appropriate concentrations and pH.

-

Na+/K+-ATPase Enzyme: Use a commercially available or purified enzyme preparation.

-

This compound Solutions: Prepare a series of dilutions of this compound A and B in the assay buffer.

-

ATP Solution: Prepare a stock solution of ATP in water.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

-

Stopping Solution: A solution of sodium citrate or similar chelating agent.

-

-

Assay Procedure:

-

Add the assay buffer, Na+/K+-ATPase enzyme, and varying concentrations of this compound to microplate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Add the malachite green reagent to each well and incubate at room temperature for color development.

-

Measure the absorbance at a wavelength between 620-640 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

Determine the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

-

In Vivo Assessment of Cardiac Effects in Rats

This protocol outlines a general procedure for evaluating the cardiac effects of this compound in a rodent model using electrocardiography (ECG).

Methodology:

-

Animal Model:

-

Use adult male or female Wistar or Sprague-Dawley rats.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Experimental Groups:

-

Control Group: Administer the vehicle (e.g., saline or a suitable solvent) to the animals.

-

This compound-Treated Groups: Administer different doses of this compound A or B (or a mixture) orally or via intraperitoneal injection.

-

-

ECG Recording:

-

Anesthetize the rats with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Place the rat in a supine position and attach ECG electrodes to the limbs (Lead II configuration is common).[9]

-

Record a baseline ECG for a stable period before administering the test substance.

-

After administration of this compound or vehicle, continuously record the ECG for a predefined duration (e.g., 60-120 minutes) or until significant cardiac events are observed.[10][11]

-

-

Parameters to be Analyzed:

-

Heart Rate (HR): Calculate the number of beats per minute.

-

PR Interval: Measure the time from the onset of the P wave to the start of the QRS complex.

-

QRS Duration: Measure the duration of the QRS complex.

-

QT Interval: Measure the time from the beginning of the QRS complex to the end of the T wave. Correct the QT interval for heart rate (QTc) using a suitable formula (e.g., Bazett's formula).

-

Arrhythmias: Observe for the presence of any cardiac arrhythmias, such as bradycardia, tachycardia, atrioventricular (AV) block, or ventricular ectopy.[12]

-

-

Data Analysis:

-

Compare the ECG parameters between the control and this compound-treated groups at different time points.

-

Statistically analyze the data to determine the significance of any observed changes.

-

Conclusion

This compound cardiac glycosides exhibit a complex and potent pharmacological profile, primarily driven by their inhibition of the Na+/K+-ATPase pump. This action triggers a cascade of intracellular events, leading to increased intracellular calcium and the induction of apoptosis, underscoring their potential as both cardiotonic agents and anticancer therapeutics. The provided experimental protocols offer a framework for the continued investigation of these fascinating compounds. Further research is warranted to elucidate the precise quantitative parameters of this compound A and B and to fully unravel their intricate interactions with cellular signaling pathways. This will be crucial for the safe and effective translation of this compound's therapeutic potential into clinical applications.

References

- 1. This compound B | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]

- 2. Phytochemical and GC-MS analysis of Thevetia peruviana fruit methanol extract as an anti-rodenticide potential against balb C rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. magnascientiapub.com [magnascientiapub.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile of Thevetin A and Thevetin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A and this compound B are potent cardiac glycosides isolated from the seeds of Thevetia peruviana. Both compounds are known for their significant cardiotonic and cytotoxic properties, primarily mediated through the inhibition of the Na+/K+-ATPase pump. This technical guide provides a comprehensive comparative analysis of the toxicological profiles of this compound A and this compound B, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. While direct comparative quantitative toxicity data for the purified compounds remains limited in publicly available literature, this guide synthesizes existing knowledge to provide a framework for researchers in toxicology and drug development.

Introduction

This compound A and this compound B are secondary metabolites found in the yellow oleander plant, Thevetia peruviana.[1][2] These compounds belong to the cardenolide class of cardiac glycosides, which are characterized by a steroid nucleus, a lactone ring, and a sugar moiety.[3] Historically, cardiac glycosides have been used in the treatment of heart failure, but their narrow therapeutic index and potential for severe toxicity necessitate a thorough understanding of their toxicological profiles.[2][4] this compound A and this compound B are recognized as the primary toxic principles of Thevetia peruviana, responsible for the plant's cardiotoxic and other adverse effects.[5][6] This guide aims to provide a detailed comparison of their toxicological characteristics to aid in future research and potential therapeutic development.

Comparative Toxicological Data

One study on the toxic components of Thevetia peruviana established an order of toxicity for several contained cardiac glycosides as follows: This compound B > Cerberin > Neriifolin > this compound A > Ruvoside > Peruvoside .[7] This indicates that This compound B is considered more toxic than this compound A . Another source corroborates this, stating that this compound B is the most toxic of the cardenolides present in the plant.[1]

For context, studies on crude extracts of Thevetia peruviana have reported the following LD50 values in rodents:

| Extract Type | Animal Model | Route of Administration | LD50 Value | Citation |

| Milled Seeds | Mice | Oral | 447 mg/kg | [5] |

| Concentrated Aqueous Kernel Extract | Rats | Not Specified | 507 mg/kg | [7] |

| Methanol Extract of Fruit | Mice | Oral | 300 mg/kg | [8] |

It is important to note that these values reflect the combined toxicity of all components in the extracts and not the specific toxicity of isolated this compound A or this compound B.

Mechanism of Toxicity: Inhibition of Na+/K+-ATPase

The primary mechanism of toxicity for both this compound A and this compound B is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][9]

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by this compound A and this compound B initiates a cascade of downstream signaling events, ultimately leading to cardiotoxicity.

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Inhibition of the Na+/K+-ATPase by this compound A or B leads to an increase in intracellular sodium concentration.[10] This disrupts the normal function of the Na+/Ca2+ exchanger, causing it to operate in reverse mode and leading to an influx of calcium ions, thus increasing intracellular calcium levels.[11] The elevated intracellular calcium is a primary driver of the cardiotonic and cardiotoxic effects, including increased contractility and the potential for arrhythmias.[10]

Beyond the direct ionic effects, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades. This includes the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/MEK/ERK pathway and subsequent activation of transcription factors like NF-κB.[9]

Experimental Protocols

This section details methodologies relevant to the toxicological assessment of this compound A and this compound B.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Materials:

-

H9c2 rat cardiomyoblasts or primary cardiomyocytes

-

This compound A and this compound B stock solutions (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed H9c2 cells or primary cardiomyocytes into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound A and this compound B in complete culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vivo Acute Toxicity Study

This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of this compound A and this compound B in a rodent model.

Caption: Workflow for an in vivo acute toxicity study.

Animals:

-

Male and female Wistar rats or Swiss albino mice.

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups and administer a single dose of this compound A or this compound B via a relevant route (e.g., oral gavage or intraperitoneal injection). Include a control group receiving the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and mortality at regular intervals for 14 days.

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

-

Histopathology: Collect major organs (heart, liver, kidneys, etc.) for histopathological examination.

-

Data Analysis: Calculate the LD50 value using an appropriate statistical method (e.g., probit analysis).

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound A and this compound B to inhibit the activity of the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (e.g., ouabain).

Materials:

-

Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or rat brain)

-

Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

-

This compound A and this compound B solutions

-

Ouabain solution (as a positive control)

-

Reagents for phosphate detection (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the enzyme preparation with the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound A, this compound B, or ouabain to the wells.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination and Color Development: Stop the reaction and add the phosphate detection reagent.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion

This compound A and this compound B are potent cardiotoxic glycosides with this compound B exhibiting qualitatively higher toxicity. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to disruptions in ion homeostasis and the activation of intracellular signaling cascades that culminate in cardiotoxicity. While direct comparative quantitative toxicological data remains a significant knowledge gap, the experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific toxicological profiles of these compounds. A more detailed understanding of their comparative toxicity is crucial for assessing their potential risks and any future therapeutic applications. Further research is warranted to obtain precise LD50 and IC50 values and to further characterize their effects on cardiac function at the cellular and organ levels.

References

- 1. magnascientiapub.com [magnascientiapub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.rasetass.org [journals.rasetass.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Traditional Medicinal Uses of Thevetia peruviana Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetia peruviana (Pers.) K. Schum., a plant belonging to the Apocynaceae family, has a long history of use in traditional medicine across tropical and subtropical regions.[1] Despite its well-known toxicity due to the presence of cardiac glycosides, various parts of the plant have been utilized to treat a range of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of Thevetia peruviana extracts, delving into its phytochemical constituents, pharmacological activities, and the underlying molecular mechanisms. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further scientific investigation and potential therapeutic applications.

Traditional Medicinal Applications

Ethnobotanical studies reveal that different parts of Thevetia peruviana have been employed in traditional medicine to address a variety of health concerns. The leaves, bark, seeds, and flowers have distinct applications, reflecting a rich history of indigenous knowledge.

-

Leaves: Traditionally, leaf extracts have been used as an emetic and purgative. They have also been applied in the treatment of jaundice, fever, and intestinal worms. In some cultures, leaf preparations are used as eye and nose drops to alleviate colds and severe headaches.[2]

-

Bark: The bark of Thevetia peruviana has been traditionally used to treat intermittent fevers, including malaria, and as a purgative. It has also found application in managing amenorrhea and as a remedy for snake bites and sores.

-

Seeds: The seeds, despite being the most toxic part of the plant, have been used in traditional practices as an abortifacient and emetic. They have also been applied topically for skin ailments and hemorrhoids, and used as a purgative for rheumatism and dropsy.[2]

-

Flowers: While less commonly cited, the flowers have been noted for their use in preparations for their anti-inflammatory properties.

It is crucial to emphasize that the traditional use of Thevetia peruviana often involves specific preparation methods aimed at mitigating its toxicity, a knowledge that is paramount for any modern-day investigation into its therapeutic potential.

Phytochemical Composition

The diverse pharmacological effects of Thevetia peruviana are attributable to its complex array of secondary metabolites. The plant is a rich source of various classes of phytochemicals, with the cardiac glycosides being the most prominent and well-studied.

Table 1: Major Phytochemicals in Thevetia peruviana

| Phytochemical Class | Key Compounds | Plant Part(s) | Reference(s) |

| Cardiac Glycosides | Thevetin A, this compound B, Neriifolin, Peruvoside, Oleandrin | Seeds, Leaves, Bark | [1][2] |

| Flavonoids | Quercetin, Kaempferol, Rutin | Leaves, Flowers | [3] |

| Terpenoids | α-amyrin, Lupeol, Oleanolic acid, Ursolic acid | Leaves | [4] |

| Steroids | β-sitosterol | Bark | [4] |

| Alkaloids | Present | Leaves, Fruit Rind | [5] |

| Tannins | Present | Leaves, Fruit Rind | [5] |

| Saponins | Present | Leaves, Fruit Rind | [5] |

Quantitative analysis has revealed significant concentrations of these bioactive compounds. For instance, the total alkaloid content in the leaves and fruit rind has been reported to be 52.92 ± 0.06 mg/g and 59.28 ± 0.04 mg/g, respectively.[5] The total phenolic and flavonoid content in the methanol extract of the leaves has been quantified at 72.37 mg GAE/g and 12.47 mg QE/g, respectively.[3][6]

Pharmacological Activities and Signaling Pathways

Scientific investigations have validated many of the traditional uses of Thevetia peruviana and have shed light on the molecular mechanisms underlying its pharmacological effects.

Cardiotonic and Cardiotoxic Effects

The most pronounced biological activity of Thevetia peruviana is its effect on the cardiovascular system, which is primarily due to its cardiac glycoside content.[1] These compounds, particularly this compound A and B, exhibit a mechanism of action similar to that of digoxin.[1]

-

Mechanism of Action: Cardiac glycosides inhibit the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases the intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, which is the basis for its traditional use as a heart stimulant.[7] However, at higher concentrations, this same mechanism leads to cardiotoxicity, causing arrhythmias and potentially fatal cardiac arrest.[7]

Caption: Mechanism of action of Thevetia peruviana cardiac glycosides.

Anti-inflammatory Activity

Extracts from Thevetia peruviana, particularly those rich in flavonoids like quercetin and kaempferol, have demonstrated significant anti-inflammatory properties.[1] The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

-

Mechanism of Action: Flavonoids from Thevetia peruviana can inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[8] Additionally, these flavonoids can also suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, which is another critical regulator of inflammation.[9]

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Various extracts of Thevetia peruviana have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4] This activity is attributed to the presence of phytochemicals such as flavonoids, terpenoids, and alkaloids.[4]

-

Mechanism of Action: The antimicrobial action of flavonoids is thought to be due to their ability to complex with bacterial cell walls, leading to their disruption.[4] Terpenoids may exert their effect by disrupting the microbial membrane integrity. The exact molecular targets can vary depending on the specific compound and the microorganism.

Caption: Proposed antimicrobial mechanism of Thevetia peruviana extracts.

Quantitative Data Summary

The following tables summarize the quantitative data from various pharmacological studies on Thevetia peruviana extracts.

Table 2: Antibacterial Activity of Thevetia peruviana Leaf Extracts (Zone of Inhibition in mm)

| Extract | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli | Salmonella species | Shigella species | Reference(s) |

| Ethanol | 50 | 14.09 ± 1.25 | 16.01 ± 2.50 | 14.10 ± 0.25 | 10.00 ± 0.57 | [4] |

| 100 | - | - | - | - | ||

| 200 | - | - | - | - | ||

| n-Hexane | 50 | - | - | - | - | [4] |

| 100 | - | - | - | - | ||

| 200 | 19.50 ± 0.25 | 20.01 ± 0.50 | 19.09 ± 0.50 | 20.01 ± 2.00 | [4] |

Table 3: Cytotoxicity of Thevetia peruviana Seed Extracts (IC50 in µg/mL)

| Extract | Cell Line | IC50 (µg/mL) | Reference(s) |

| Seed Kernel (SK) | Prostate Cancer (PC-3) | 0.05 | [10] |

| Seed Pericarp (SP) | Prostate Cancer (PC-3) | 35 | [10] |

| Methanol Extract of Leaves | Colon Carcinoma (HCT-116) | 39.3 | [3] |

| Lung Carcinoma (A-549) | 93.4 | [3] | |

| Breast Carcinoma (MCF-7) | 110.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning Thevetia peruviana extracts.

Preparation of Plant Extracts

a) Cold Maceration for Flavonoid and Phenolic Analysis [3]

-

Plant Material: Air-dried and powdered leaves of Thevetia peruviana.

-

Solvent: 70% aqueous methanol.

-

Procedure:

-

The powdered plant material is soaked in the solvent at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.

-

The mixture is then filtered through Whatman No. 1 filter paper.

-

The solvent from the filtrate is evaporated under reduced pressure at a low temperature (e.g., 50°C) to obtain a semi-solid residue.

-

The residue is suspended in distilled water and subjected to liquid-liquid fractionation with solvents of increasing polarity (e.g., n-hexane, methylene chloride, ethyl acetate, n-butanol).

-

Each fraction is then concentrated under vacuum.

-

b) Soxhlet Extraction for General Phytochemical Screening [11]

-

Plant Material: Dried and finely powdered plant parts (leaves, stem, fruits, flowers).

-

Solvent System: A mixture of methanol and water (e.g., 70:30 v/v).

-

Procedure:

-

The powdered plant material is placed in a thimble within the Soxhlet extractor.

-

The solvent is heated in the round-bottom flask, and its vapor travels to the condenser.

-

The condensed solvent drips into the thimble, extracting the phytochemicals.

-

When the solvent level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask.

-

This process is repeated for a set number of cycles or a specific duration (e.g., 6 hours).

-

The extract is then concentrated by evaporating the solvent.

-

Caption: Workflow for Soxhlet extraction of Thevetia peruviana.

Phytochemical Screening

A series of qualitative chemical tests are performed on the extracts to identify the presence of different classes of phytochemicals.[11]

-

Test for Alkaloids: Dragendroff's and Mayer's tests.

-

Test for Flavonoids: Alkaline reagent test, lead acetate test.

-

Test for Phenols and Tannins: Ferric chloride test.

-

Test for Saponins: Foam test.

-

Test for Steroids and Triterpenoids: Salkowski's test.

-

Test for Cardiac Glycosides: Keller-Kiliani test.

Antimicrobial Activity Assay

Agar Well Diffusion Method [4]

-

Microbial Cultures: Standard strains of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.

-

Inoculation: The surface of the MHA plates is uniformly swabbed with the microbial culture.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Extracts: A defined volume (e.g., 100 µL) of the plant extract at different concentrations (e.g., 50, 100, 200 mg/mL) is added to each well.

-

Controls: A positive control (standard antibiotic) and a negative control (solvent used to dissolve the extract) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

Thevetia peruviana possesses a rich ethnobotanical history, which is now being progressively substantiated by scientific research. The plant's extracts contain a plethora of bioactive compounds that exhibit a wide range of pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects. The elucidation of the signaling pathways involved in these activities opens up new avenues for drug discovery and development.